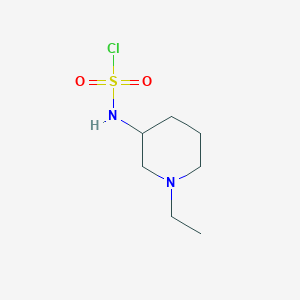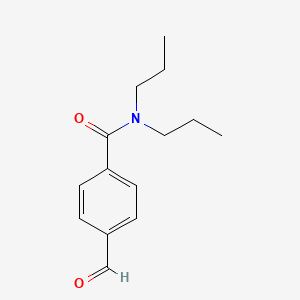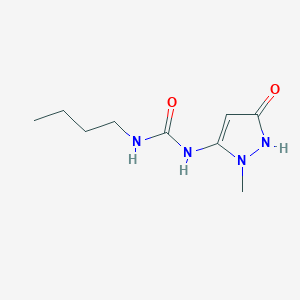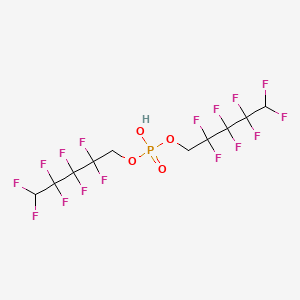
(1-Ethylpiperidin-3-yl)sulfamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylpiperidin-3-yl)sulfamyl chloride is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with an ethyl group at the nitrogen atom and a sulfamyl chloride group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl)sulfamyl chloride typically involves the reaction of 1-ethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1-Ethylpiperidine+Chlorosulfonic Acid→(1-Ethylpiperidin-3-yl)sulfamyl chloride+By-products
The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to improved efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethylpiperidin-3-yl)sulfamyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with various nucleophiles, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to obtain compounds with desired properties for specific applications.
Aplicaciones Científicas De Investigación
(1-Ethylpiperidin-3-yl)sulfamyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs. Sulfonamide derivatives are known for their antibacterial, antiviral, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Ethylpiperidin-3-yl)sulfamyl chloride involves its interaction with biological targets, such as enzymes and receptors. The sulfamyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethylpiperidine: A related compound with a similar piperidine ring structure but lacking the sulfamyl chloride group.
Piperidine-1-sulfonyl chloride: Another sulfonamide derivative with a piperidine ring but different substituents.
Uniqueness
(1-Ethylpiperidin-3-yl)sulfamyl chloride is unique due to the presence of both the ethyl group and the sulfamyl chloride group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
89316-28-9 |
|---|---|
Fórmula molecular |
C7H15ClN2O2S |
Peso molecular |
226.73 g/mol |
Nombre IUPAC |
N-(1-ethylpiperidin-3-yl)sulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-2-10-5-3-4-7(6-10)9-13(8,11)12/h7,9H,2-6H2,1H3 |
Clave InChI |
GDQRDIZVAIPXDJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)





![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)



![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)

